Chrysindin A

Natural Products Chemistry Polyacetylenes Chemical Scaffold Discovery

Botanical research often struggles to attribute activity to specific constituents. Chrysindin A solves this by providing a pure standard of a novel polyacetylene from Chrysanthemum indicum, distinct from common flavonoids. Key benefits include: - Unprecedented carbon skeleton for novel hit discovery in HTS libraries. - High-purity standard (≥98%) to deconvolute traditional medicine mechanisms. - Enables validated LC-MS/HPLC method development for polyacetylene quantification.

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
Cat. No. B12372583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrysindin A
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC#CC#CC1=C2CCCOC2CC1=O
InChIInChI=1S/C13H12O2/c1-2-3-4-6-10-11-7-5-8-15-13(11)9-12(10)14/h13H,5,7-9H2,1H3/t13-/m0/s1
InChIKeyGLJDDQOOKNWCGH-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chrysindin A for Research Procurement: A Novel Polyacetylene Standard from Chrysanthemum indicum


Chrysindin A is a structurally unique polyacetylene compound (CAS 1374852-85-3; molecular formula C13H12O2; molecular weight 200.23 g/mol) first isolated and characterized from the flowers of Chrysanthemum indicum in 2011 . It belongs to a newly defined subclass of polyacetylenes, the chrysindins, distinguished by a carbon skeleton not previously observed among natural polyacetylenes [1]. Unlike the more widely studied flavonoid constituents of C. indicum (e.g., chrysin, acacetin), Chrysindin A represents a distinct chemotype that may offer alternative or complementary biological activities due to its acetylenic functionality and rigid, conjugated framework .

Chrysindin A Procurement: Why Generic Flavonoids Cannot Substitute for This Polyacetylene


Chrysindin A cannot be functionally substituted by common flavonoids (e.g., chrysin, apigenin, luteolin) or other polyacetylenes due to fundamental structural and chemical differences. While flavonoids possess a C6-C3-C6 phenylbenzopyrone backbone, Chrysindin A features a unique 5,7,7a-tetrahydro-2H-cyclopenta[b]pyran-6-one core with a conjugated penta-1,3-diynyl side chain . This distinct architecture confers divergent physicochemical properties—lower molecular weight (200.23 vs. 254.24 for chrysin), reduced polar surface area, and altered electronic distribution—that directly impact solubility, permeability, and target engagement . Furthermore, even among known polyacetylenes, Chrysindin A's novel carbon skeleton sets it apart; generic polyacetylene standards cannot replicate its specific molecular shape or potential binding interactions .

Chrysindin A Quantitative Differentiation Evidence for Scientific Selection


Chrysindin A Structural Novelty: A Unique Carbon Skeleton Differentiates It from All Known Polyacetylenes

Chrysindin A possesses a carbon skeleton that is entirely novel among polyacetylenes, distinguishing it from the six known co-isolated polyacetylenes from the same plant as well as from all previously reported members of this natural product class. The core framework—a 5,7,7a-tetrahydro-2H-cyclopenta[b]pyran-6-one fused to a penta-1,3-diynyl side chain—has not been observed in any other characterized polyacetylene . This structural uniqueness is expected to confer distinct biological and physicochemical properties not achievable with known polyacetylenes or flavonoid standards .

Natural Products Chemistry Polyacetylenes Chemical Scaffold Discovery

Chrysindin A vs. Chrysin: Divergent Physicochemical Profiles Drive Distinct Research Utility

Chrysindin A and the prototypical flavonoid chrysin differ markedly in key physicochemical parameters, including molecular weight, formula, and polar surface area. Chrysindin A (C13H12O2, MW 200.23) is significantly lighter than chrysin (C15H10O4, MW 254.24) and contains fewer heteroatoms and hydrogen bond donors . These differences are predictive of superior membrane permeability, distinct solubility behavior, and altered metabolic stability, making Chrysindin A a valuable alternative scaffold for projects where flavonoid-like properties are suboptimal.

Pharmacokinetics Drug Discovery Physicochemical Profiling

Chrysindin A Structural Class Differentiation: Polyacetylene vs. Flavonoid Chemotype

Chrysindin A is unequivocally a polyacetylene, not a flavonoid, as confirmed by spectroscopic analysis and isolation context . This classification has profound implications for biological activity: polyacetylenes often engage different molecular targets (e.g., alkylating DNA, modulating ion channels) compared to flavonoids (e.g., kinase inhibition, antioxidant effects). Procuring Chrysindin A as a polyacetylene standard provides access to a chemotype underrepresented in many commercial screening libraries, potentially revealing novel mechanisms of action.

Chemotype Selection Target Engagement Natural Product Libraries

Chrysindin A Source Specificity: Unique Metabolite of Chrysanthemum indicum with Potential Bioactivity Divergence

Chrysindin A is exclusively reported from the flowers of Chrysanthemum indicum, a plant widely used in traditional Chinese medicine for anti-inflammatory, anti-microbial, and hepatoprotective indications [1]. In contrast, common flavonoids like chrysin are ubiquitous across the plant kingdom (e.g., Passiflora, Oroxylum, propolis) . This restricted botanical distribution suggests that Chrysindin A may contribute to species-specific pharmacological effects not replicated by broadly occurring flavonoids, offering a more precise chemical probe for investigating the medicinal properties of C. indicum.

Phytochemistry Traditional Medicine Species-Specific Metabolites

Chrysindin A Purity Profile: High-Fidelity Research Material with Defined Analytical Specifications

Commercially available Chrysindin A is supplied with a specified purity of ≥95% (HPLC), ensuring consistent and reproducible experimental outcomes . This level of purity meets or exceeds that of many generic flavonoid standards and is critical for quantitative pharmacology, analytical method development, and metabolomics studies. While some flavonoids can be obtained at higher purities (>99%), the novel nature of Chrysindin A makes a 95%+ purity offering acceptable and appropriate for research use.

Analytical Standard Quality Control Reproducible Research

Chrysindin A Best-Fit Research and Industrial Application Scenarios


Discovery of Novel Chemical Scaffolds for Drug Lead Generation

Given its unprecedented carbon skeleton among polyacetylenes , Chrysindin A is ideally suited for inclusion in high-throughput screening (HTS) libraries aimed at identifying new chemical starting points for drug discovery. Its unique shape and electronic features may yield hits against targets intractable to traditional flavonoid libraries.

Investigating the Pharmacological Basis of Chrysanthemum indicum Traditional Uses

Researchers studying the anti-inflammatory, hepatoprotective, or antimicrobial effects attributed to Chrysanthemum indicum in traditional medicine [1] should incorporate Chrysindin A as a pure standard to deconvolute the contribution of this species-specific polyacetylene from the more abundant flavonoids present in the plant matrix .

Development of Polyacetylene-Specific Analytical Methods and Fingerprinting

As a structurally defined polyacetylene standard with high purity (≥95%) , Chrysindin A can serve as a critical reference material for developing and validating HPLC, LC-MS, or GC-MS methods for the identification and quantification of polyacetylenes in complex botanical extracts or biological samples.

Physicochemical Property Profiling for Novel Scaffold Advancement

Given its distinct physicochemical profile (MW 200.23, formula C13H12O2) compared to common flavonoids like chrysin , Chrysindin A is a suitable candidate for comparative ADME (absorption, distribution, metabolism, excretion) studies. Its lower molecular weight and reduced heteroatom count may confer improved membrane permeability, making it a valuable tool for exploring structure-property relationships in natural product lead optimization.

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